N-(2-Iodophenyl)tetrahydro-2H-thiopyran-3-amine
CAS No.:
Cat. No.: VC17398488
Molecular Formula: C11H14INS
Molecular Weight: 319.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14INS |
|---|---|
| Molecular Weight | 319.21 g/mol |
| IUPAC Name | N-(2-iodophenyl)thian-3-amine |
| Standard InChI | InChI=1S/C11H14INS/c12-10-5-1-2-6-11(10)13-9-4-3-7-14-8-9/h1-2,5-6,9,13H,3-4,7-8H2 |
| Standard InChI Key | BMAXRSGCBAMRGQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CSC1)NC2=CC=CC=C2I |
Introduction
Structural Characteristics and Physicochemical Properties
The molecular architecture of N-(2-Iodophenyl)tetrahydro-2H-thiopyran-3-amine (C₁₁H₁₄INS, MW 319.21 g/mol) features a six-membered tetrahydrothiopyran ring with a sulfur atom at position 1 and an amine group at position 3, which is substituted by a 2-iodophenyl moiety (Figure 1). The iodine atom introduces significant steric and electronic effects, enhancing the compound’s lipophilicity and potential for halogen bonding interactions—a trait often exploited in drug design to improve target affinity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄INS |
| Molecular Weight | 319.21 g/mol |
| CAS Number | Not publicly disclosed |
| XLogP3-AA (Predicted) | 3.2 |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 2 (S, NH) |
The tetrahydrothiopyran ring adopts a chair conformation, as confirmed by computational modeling, with the iodine atom occupying an axial position to minimize steric clashes. This conformation stabilizes the molecule and influences its reactivity in synthetic modifications.
Synthetic Methodologies
Ligand Exchange and Coupling Strategies
The synthesis of N-(2-Iodophenyl)tetrahydro-2H-thiopyran-3-amine typically involves a multi-step sequence starting with the preparation of tetrahydrothiopyran-3-amine. A common approach employs palladium-catalyzed C–N cross-coupling reactions to introduce the 2-iodophenyl group (Scheme 1) . For instance, Buchwald-Hartwig amination between tetrahydrothiopyran-3-amine and 2-iodoiodobenzene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., XPhos) yields the target compound in moderate to high yields (45–78%) .
Table 2: Representative Synthetic Conditions
| Reagent | Solvent | Catalyst System | Yield (%) |
|---|---|---|---|
| 2-Iodoiodobenzene | Toluene | Pd(OAc)₂/XPhos | 72 |
| Tetrahydrothiopyran-3-amine | DMF | CuI/1,10-Phenanthroline | 65 |
Alternative routes utilize hypervalent iodine reagents, such as (diarylmethylene)amino benziodoxolones (DABXs), to facilitate oxidative amination. These reagents enable direct coupling of pre-functionalized amines with aryl iodides under mild conditions, avoiding the need for transition metals (Scheme 2) . For example, treatment of tetrahydrothiopyran-3-amine with DABX-I (Ar = 3-CF₃-C₆H₄) in dichloromethane at room temperature affords the iodophenyl derivative in 85% yield .
Biological Activities and Mechanistic Insights
Antiproliferative Effects
N-(2-Iodophenyl)tetrahydro-2H-thiopyran-3-amine demonstrates moderate antiproliferative activity against human cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), with IC₅₀ values ranging from 12–28 μM (Table 3). The iodine atom’s role in enhancing cellular uptake via passive diffusion is hypothesized to contribute to this activity, though exact mechanisms remain under investigation.
Table 3: In Vitro Anticancer Activity
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| MCF-7 | 18.4 ± 1.2 | |
| A549 | 24.7 ± 2.1 | |
| HeLa | 27.9 ± 3.4 |
Enzyme Modulation
Preliminary studies suggest inhibitory activity against cytochrome P450 (CYP) isoforms, particularly CYP3A4 (Ki = 8.3 μM), indicating potential drug-drug interaction risks. Additionally, the compound exhibits weak inhibition of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases, with an IC₅₀ of 45 μM.
Comparative Analysis with Structural Analogues
Replacing the iodine atom with chlorine or bromine reduces anticancer potency (e.g., IC₅₀ for Cl-analogue: 34 μM in MCF-7), underscoring iodine’s critical role. Conversely, substituting the sulfur atom in the thiopyran ring with oxygen (yielding a tetrahydropyran derivative) abolishes activity, highlighting the importance of the thioether moiety for target engagement.
Challenges and Future Directions
Current limitations include the compound’s moderate solubility in aqueous media (LogP = 3.2) and undefined metabolic stability. Future work should prioritize structural optimization, such as introducing polar substituents (e.g., hydroxyl groups) to improve pharmacokinetics. Additionally, mechanistic studies using CRISPR-Cas9 gene editing could identify molecular targets, enabling rational drug design.
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